molecular formula C4H8O4 B2428987 2,2-Dimethoxyacetic acid CAS No. 73569-40-1

2,2-Dimethoxyacetic acid

Cat. No.: B2428987
CAS No.: 73569-40-1
M. Wt: 120.104
InChI Key: PHELOKYCCWVWFE-UHFFFAOYSA-N
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Description

2,2-Dimethoxyacetic acid is an organic compound belonging to the carboxylic acid family. Its molecular formula is C4H8O4, and it has a molecular weight of 120.11 g/mol . This compound is characterized by the presence of two methoxy groups attached to the second carbon of the acetic acid backbone, making it a dimethoxy derivative of acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethoxyacetic acid can be synthesized through the hydrolysis of methyl 2,2-dimethoxyacetate. The process involves dissolving methyl 2,2-dimethoxyacetate in a mixture of dioxane and water, followed by the addition of lithium hydroxide at 0°C. The mixture is then stirred at this temperature for one hour and subsequently at room temperature for ten hours . The resulting solution is acidified with hydrogen chloride, and the organic layer is extracted with diethyl ether. The solvent is then evaporated under reduced pressure to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxyacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Dimethoxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethoxyacetic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid derivative, it can participate in various biochemical reactions, including esterification, amidation, and decarboxylation. These reactions are facilitated by enzymes such as esterases and decarboxylases, which catalyze the conversion of this compound into its corresponding products.

Comparison with Similar Compounds

  • Methyl 2,2-dimethoxyacetate
  • Bromodimethoxyacetic acid
  • Ethanedioic acid

Comparison: 2,2-Dimethoxyacetic acid is unique due to the presence of two methoxy groups, which impart distinct chemical properties compared to other similar compounds. For instance, methyl 2,2-dimethoxyacetate is an ester derivative, while bromodimethoxyacetic acid contains a bromine atom, and ethanedioic acid is a simple dicarboxylic acid. These structural differences result in varied reactivity and applications in different fields .

Properties

IUPAC Name

2,2-dimethoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHELOKYCCWVWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73569-40-1
Record name 2,2-dimethoxyacetic acid
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